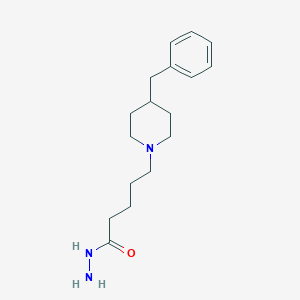

5-(4-Benzylpiperidin-1-yl)valerhydrazide

Description

5-(4-Benzylpiperidin-1-yl)valerhydrazide is a hydrazide derivative featuring a five-carbon valerhydrazide chain linked to a 4-benzylpiperidine moiety. The benzylpiperidine group is known for enhancing lipophilicity and membrane permeability, while the hydrazide functionality may contribute to hydrogen bonding and metal chelation, properties critical for bioactivity .

Properties

Molecular Formula |

C17H27N3O |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

5-(4-benzylpiperidin-1-yl)pentanehydrazide |

InChI |

InChI=1S/C17H27N3O/c18-19-17(21)8-4-5-11-20-12-9-16(10-13-20)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,18H2,(H,19,21) |

InChI Key |

LOWYEGBPNLQUIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCCCC(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length : Shorter chains (e.g., propanehydrazide) generally yield lower-melting solids compared to longer chains, possibly due to reduced van der Waals interactions .

- Terminal Group : Hydrazide derivatives (e.g., 3h) exhibit higher melting points than amines (88l) or alcohols (10d), likely due to hydrogen bonding capacity .

- Synthetic Yields : Amine-terminated compounds (e.g., 88l) achieve higher yields (97%), suggesting optimized reactions, whereas isoindoline-dione derivatives (7i) face challenges (31% yield) due to structural complexity .

Physicochemical Properties

- Solubility : The hydrazide group in 3-(4-benzylpiperidin-1-yl)propanehydrazide (3h) enhances polarity compared to the lipophilic isoindoline-dione derivative (7i), which may favor aqueous solubility .

- Thermal Stability : Higher melting points in hydrazide derivatives (110–112°C for 3h vs. 60–62°C for 7i) correlate with stronger intermolecular interactions .

Molecular Docking and Binding Affinity

While direct docking studies for 5-(4-Benzylpiperidin-1-yl)valerhydrazide are absent, analogs like 3h and 7i have been evaluated using tools such as AutoDock Vina. The benzylpiperidine moiety likely interacts with hydrophobic pockets in enzyme active sites, while the hydrazide group may form hydrogen bonds with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.